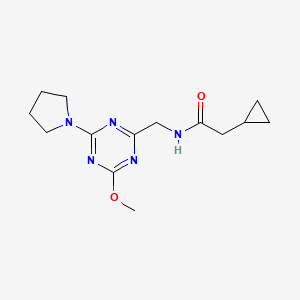

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Description

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic compound with a complex structure that combines cyclopropyl, methoxy, pyrrolidinyl, triazinyl, and acetamide functional groups. Its unique configuration suggests potential utility in various scientific and industrial applications, potentially interacting with diverse molecular targets.

Properties

IUPAC Name |

2-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-21-14-17-11(9-15-12(20)8-10-4-5-10)16-13(18-14)19-6-2-3-7-19/h10H,2-9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMCQGDXBLFHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide typically involves the sequential reaction of appropriate precursors. Key steps might include:

Formation of the cyclopropyl acetamide: : Synthesis begins with the creation of the cyclopropyl group, attached to an acetamide moiety.

Synthesis of the triazine ring: : The pyrrolidinyl and methoxy groups are incorporated into a triazine ring system through cyclization reactions under controlled conditions.

Coupling: : The triazine derivative is then coupled with the cyclopropyl acetamide using suitable coupling agents like carbodiimides or amidation catalysts.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using high-throughput chemical reactors to ensure consistent yield and purity. Process optimization focuses on reaction time, temperature, solvent choice, and purification steps to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide can undergo several types of chemical reactions:

Oxidation: : Reactions with oxidizing agents may lead to the formation of oxidized derivatives.

Reduction: : Reduction processes, often involving hydrogenation, may reduce double bonds or other functional groups.

Substitution: : Electrophilic or nucleophilic substitution can occur at reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: : Reagents like alkyl halides or sodium hydride in suitable solvents.

Major Products Formed

The specific products depend on the reaction type:

Oxidation may yield hydroxylated or ketone derivatives.

Reduction can lead to fully saturated or partially hydrogenated compounds.

Substitution may introduce various functional groups at specific sites.

Scientific Research Applications

Synthesis and Structure

The synthesis of 2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. These syntheses require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound. The molecular formula of this compound is C14H21N5O2 .

Potential Applications

This compound has potential applications in medicinal chemistry and drug discovery. Due to its functional groups, the compound can participate in various chemical reactions. Reactions involving this compound should be monitored closely using chromatographic techniques to ensure that side reactions do not occur, which could lead to undesired products. The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Studies may reveal that this compound acts as an inhibitor or modulator of certain proteins, potentially affecting processes like cell proliferation or apoptosis. Further research is necessary to elucidate these mechanisms fully.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets:

Molecular Targets: : Could include enzymes, receptors, or DNA sequences.

Pathways: : May modulate biochemical pathways through binding to active sites or altering molecular configurations.

Comparison with Similar Compounds

Similar Compounds

2-cyclopropyl-N-((4-methoxy-1,3,5-triazin-2-yl)methyl)acetamide: : Lacks the pyrrolidinyl group, which may alter its activity profile.

N-(pyrrolidin-1-ylmethyl)acetamide: : Simplified structure without the triazine ring, impacting its functionality.

Uniqueness

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide's combination of functional groups creates a unique profile for interactions, enhancing its potential utility across various fields.

There you have it—a deep dive into the world of this compound

Biological Activity

2-cyclopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic compound with potential biological activities that warrant detailed examination. The compound's structure includes a cyclopropyl group, a pyrrolidine moiety, and a triazine ring, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 2-cyclopropyl-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide

- Molecular Formula : C14H21N5O2

- Molecular Weight : 291.355 g/mol

- Structure : The compound features a complex arrangement that influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as a kinase inhibitor, which is crucial in regulating various cellular processes including proliferation and apoptosis.

- Receptor Modulation : The presence of the pyrrolidine and triazine groups may allow the compound to interact with neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

- Anticancer Activity : Some derivatives of triazine compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific kinases | |

| Neuropharmacology | Modulates neurotransmitter receptors |

Anticancer Properties

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of critical signaling pathways involved in cell survival and proliferation. Notably, the compound showed enhanced activity compared to standard chemotherapeutics in vitro.

Neuropharmacological Effects

Research indicates that compounds with similar structural motifs have been evaluated for their effects on dopamine and serotonin receptors. These studies suggest potential applications in treating disorders like depression and anxiety due to their ability to modulate neurotransmitter levels effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.